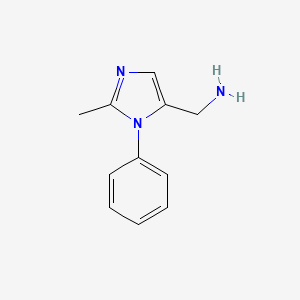

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

説明

特性

IUPAC Name |

(2-methyl-3-phenylimidazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBFSIKFUWUCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable nitrile, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

化学反応の分析

Types of Reactions

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine. Research indicates that compounds with imidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate to high anticancer activity when evaluated against liver carcinoma cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring enhances the interaction with biological targets, making these compounds effective against a range of pathogens. Studies have demonstrated that certain substituted imidazoles can inhibit bacterial growth and are being investigated as potential alternatives to traditional antibiotics .

Enzyme Inhibition

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine has been studied as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to interact with protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. This interaction suggests potential applications in developing targeted cancer therapies .

Synthesis of Functional Materials

The unique chemical properties of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine allow it to be utilized in synthesizing advanced materials. Its ability to form stable complexes with metal ions makes it suitable for developing catalysts and sensors. Researchers are exploring its use in creating materials with enhanced electronic and optical properties for applications in electronics and photonics .

Polymer Chemistry

In polymer science, imidazole derivatives are being incorporated into polymer matrices to improve thermal stability and mechanical properties. The incorporation of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine into polymer systems could lead to innovative materials with tailored properties for specific industrial applications .

Mechanistic Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and protein interactions. Its structural characteristics allow it to mimic natural substrates or inhibitors, facilitating research into enzyme kinetics and binding affinities. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Moderate to high cytotoxicity against HEPG2 liver carcinoma cells | Potential development as an anticancer agent |

| Antimicrobial Properties | Effective against various bacterial strains | Investigated as an alternative antibiotic |

| Enzyme Inhibition | Inhibition of PRMT5 demonstrated | Targeted therapy development in oncology |

| Material Synthesis | Formation of stable metal complexes | Application in catalysis and sensor technology |

作用機序

The mechanism of action of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Key Observations :

- Steric Effects : The trityl-protected derivative exhibits significantly larger steric bulk, which may impede receptor binding but enhance metabolic stability.

- Amine Positioning : The 5-methanamine group in the target compound contrasts with the 2-ethylamine in , altering electronic properties and hydrogen-bonding capacity.

Pharmacological and Computational Insights

- Similarity Analysis : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) classify these compounds as "scaffold-hop" analogs, where core heterocycle modifications yield divergent biological profiles .

- Biological Activity :

- Benzimidazole derivatives (e.g., ) show antitumor activity due to topoisomerase inhibition .

- Imidazole-ethylamine analogs (e.g., ) are explored for serotonin receptor modulation, suggesting CNS applications .

- Trityl-protected compounds (e.g., ) may act as prodrugs, with the trityl group cleaved in vivo to release the active amine .

生物活性

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, a compound with a unique imidazole structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine can be represented as follows:

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar imidazole structures often interact with various receptors and enzymes. Specifically, (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is likely to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Biochemical Pathways

Imidazole derivatives have been implicated in several biochemical pathways, including:

- Autophagy Regulation : Modulating cellular degradation processes.

- Phosphatidylinositol Signaling : Influencing cell signaling pathways critical for cell survival and proliferation.

- Fatty Acid Metabolism : Affecting lipid metabolism which is crucial for energy homeostasis.

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine suggests that its bioavailability is influenced by solubility and stability. Factors such as pH and the presence of other molecules can affect its absorption and distribution within biological systems.

Biological Activities

The compound has shown promise in several areas:

Anticancer Activity Evaluation

A study evaluated the anticancer potential of related imidazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapy agents like doxorubicin. For instance, one derivative showed an IC50 value of 0.72 µM, indicating potent activity against cancer cells .

Antimicrobial Screening

In another study focusing on antimicrobial properties, (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine derivatives demonstrated effective inhibition against MRSA, highlighting their potential as novel antibiotic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Cyclocondensation of substituted hydrazines with α-keto esters under acidic conditions (e.g., HCl catalysis), followed by reductive amination to introduce the methanamine group .

- Route 2 : Palladium-catalyzed cross-coupling of pre-functionalized imidazole intermediates with phenylboronic acids, yielding the 1-phenyl substituent .

- Key Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10% Pd). Higher yields (>70%) are achieved in DMF at 80°C with 7% Pd .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures .

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。